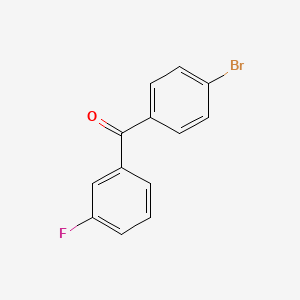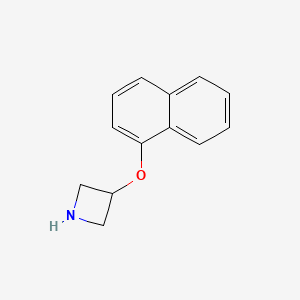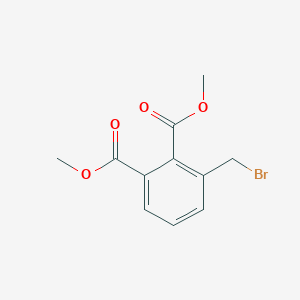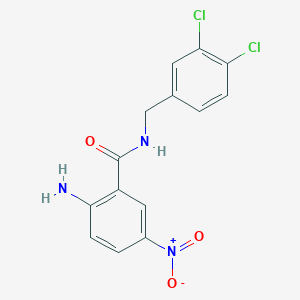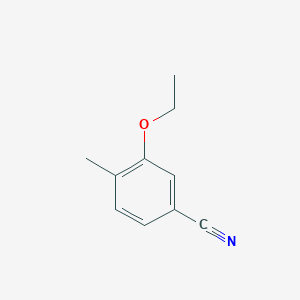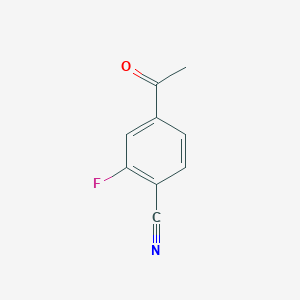
2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The compound is also known by other names such as “2- [4- (trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” and "2- (4- (Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid" .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) . The Canonical SMILES string is C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.8 , indicating its relative lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors . The compound’s topological polar surface area is 46.5 Ų , and it has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 246.05037863 g/mol .Aplicaciones Científicas De Investigación
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) used LC-MS/MS to investigate the degradation processes of nitisinone, a related compound, under various conditions. They found that nitisinone's stability increases with the pH of the solution, revealing two major degradation products with considerable stability. This research contributes to a better understanding of the compound's properties, potentially affecting its medical application Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.
Cinnamic Acid Derivatives as Anticancer Agents
De, Baltas, and Bedos-Belval (2011) reviewed the anticancer potentials of cinnamic acid derivatives, emphasizing the importance of the phenyl acrylic acid functionality in medicinal research. Their review highlights the synthetic antitumor agents derived from cinnamic acid, providing insights into developing new anticancer compounds De, Baltas, & Bedos-Belval, 2011.
Trifluoromethanesulfonic Acid in Organic Synthesis
Kazakova and Vasilyev (2017) analyzed the use of trifluoromethanesulfonic acid in organic synthesis over the past decade. Their review covers its application in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, highlighting its efficiency and experimental simplicity in generating new organic compounds Kazakova & Vasilyev, 2017.
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental fate and degradation pathways of these substances. Their findings highlight the potential for microbial processes to mitigate the persistence and toxicity of these chemicals in the environment Liu & Avendaño, 2013.
Phosphonic Acid: Preparation and Applications
Sevrain et al. (2017) provided an extensive review of phosphonic acids, detailing their synthesis, applications, and role in various fields, including medicinal chemistry. This review underscores the versatility of phosphonic acids in developing new materials and drugs Sevrain, Berchel, Couthon, & Jaffrès, 2017.
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOCNQIQCLRHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

